1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate
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Overview
Description
1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is a complex organic compound with a unique structure that includes a naphthyl group, a benzoate ester, and a methoxyanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the naphthyl group with benzoic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyanilino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
- 2-Ethoxy-4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Methyl 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)benzoate .
Uniqueness
1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
881843-35-2 |
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Molecular Formula |
C27H21N3O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] benzoate |
InChI |
InChI=1S/C27H21N3O5/c1-34-21-12-7-11-20(16-21)29-25(31)26(32)30-28-17-23-22-13-6-5-8-18(22)14-15-24(23)35-27(33)19-9-3-2-4-10-19/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
XZRQAYMXCAKZEL-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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